molecular formula C9H18N2O3 B1400497 Tert-butyl 1,2,5-oxadiazepane-2-carboxylate CAS No. 952151-39-2

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

Cat. No.: B1400497
CAS No.: 952151-39-2
M. Wt: 202.25 g/mol
InChI Key: RRKGAOLAOHJPBE-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate: is a heterocyclic organic compound with the molecular formula C₉H₁₈N₂O₃ It is part of the oxadiazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    General Procedure: One common method for synthesizing tert-butyl 1,2,5-oxadiazepane-2-carboxylate involves the reaction of [1,2,5]triazepane-1-carboxylic acid tert-butyl ester with 3,4-difluoronitrobenzene in the presence of N-ethyl-N,N-diisopropylamine in acetonitrile.

    Alternative Method: Another method involves the reaction of an amine compound with 3,4,5-trifluoronitrobenzene in acetonitrile, using potassium carbonate as a base.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazepane derivatives, while oxidation and reduction can lead to changes in the ring structure and functional groups.

Scientific Research Applications

Chemistry:

    Building Blocks: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

Industry:

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 1,2,5-oxadiazepane-2-carboxylate exerts its effects is not fully understood. its structure suggests potential interactions with biological molecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can influence various molecular targets and pathways, leading to its observed effects.

Comparison with Similar Compounds

  • Tert-butyl 1,2,4-oxadiazepane-2-carboxylate
  • Tert-butyl 1,2,3-oxadiazepane-2-carboxylate

Comparison:

  • Structural Differences: While all these compounds share a similar core structure, the position of the nitrogen and oxygen atoms within the ring differs, leading to variations in their chemical properties and reactivity.
  • Unique Properties: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is unique due to its specific ring structure, which can influence its stability and reactivity compared to other oxadiazepane derivatives.

Biological Activity

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate (CAS No. 952151-39-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Composition

  • Molecular Formula : C9_9H18_{18}N2_2O3_3
  • Molecular Weight : 202.25 g/mol
  • Synonyms : tert-butyl 1,2,5-oxadiazepane-2-carboxylic acid tert-butyl ester

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with biological targets due to the presence of the oxadiazepane ring.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazepanes exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

This data suggests that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes by this compound. For example:

  • β-lactamase Inhibition : Studies have indicated that oxadiazepane derivatives can act as effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The inhibition constant (Ki) values for related compounds have been reported in the range of nanomolar concentrations.

Study on Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study employed both agar diffusion and broth microdilution methods to assess activity.

Findings :

  • The compound demonstrated significant activity against E. coli and S. aureus, with observed zones of inhibition ranging from 15 mm to 25 mm.
  • The study concluded that modifications to the oxadiazepane structure could enhance biological activity.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with bacterial cell membranes or inhibit critical metabolic pathways.

Properties

IUPAC Name

tert-butyl 1,2,5-oxadiazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKGAOLAOHJPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167600
Record name 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952151-39-2
Record name 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952151-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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